6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

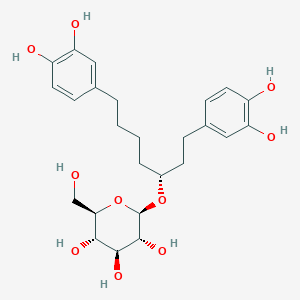

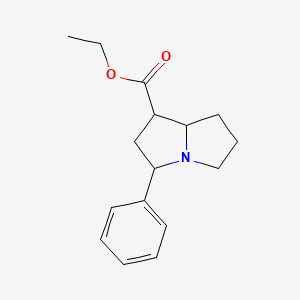

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Applications De Recherche Scientifique

Synthesis and Eco-friendly Approaches

A series of new 2-imino-2H-chromene-3-carboxamides, similar in structure to 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, were synthesized using an eco-friendly approach. This involved Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, showcasing a high atom economy and excellent yield at room temperature. Such methods emphasize sustainable chemical practices and efficient synthesis routes for chromene derivatives (Proença & Costa, 2008).

Chemical Reactivity and Transformation

The study of chromone-3-carboxamide's chemical reactivity revealed its transformation under nucleophilic conditions, resulting in a variety of products including chromane-2,4-diones and chromenopyrazoles. This exploration of chromone-3-carboxamide's reactivity provides insights into the potential chemical transformations and applications of similar compounds, including 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide (Ibrahim, 2013).

Application in Biological Studies

Investigations into novel chromenones linked to the 1,2,3-triazole ring system have shown significant biological activity, particularly in Alzheimer's disease research. For instance, a synthesized compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in neurons, though it lacked beta-secretase inhibitory activity. This suggests that structurally related compounds, such as 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, might also hold potential for therapeutic applications in neurodegenerative diseases (Saeedi et al., 2017).

Development of Fluorescent Probes

A nitro-3-carboxamide coumarin derivative, proposed as a novel fluorescent chemosensor, showcased selectivity for Cu(2+) ions over other metal ions in aqueous solutions. This highlights the potential of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide and similar compounds in the development of selective fluorescent probes for metal ion detection, contributing to advancements in analytical chemistry and environmental monitoring (Bekhradnia et al., 2016).

Propriétés

IUPAC Name |

6-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-1-4-14-10(8-12)7-11(9-20-14)15(19)18(6-5-17)13-2-3-13/h1,4,7-8,13H,2-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFVTLHJUGVVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)

![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)

![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)